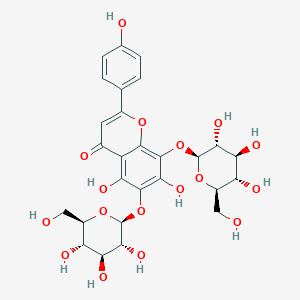

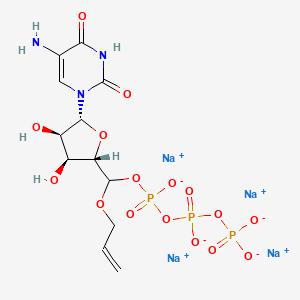

![molecular formula C7H8ClN3 B3338784 Imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 1135099-32-9](/img/structure/B3338784.png)

Imidazo[1,2-a]pyridin-3-amine hydrochloride

Descripción general

Descripción

Imidazo[1,2-a]pyridin-3-amine hydrochloride is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

This compound is a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Imidazo[1,2-a]pyridin-3-amine hydrochloride is synthesized using copper-catalyzed tandem oxidative C–H amination/cyclizations, a method validated by synthesizing Zolimidine, a peptic ulcer drug, in a single step (Pericherla et al., 2013).

- New imidazo[1,2-a]pyridines with substitutions at the 3-position have been synthesized as potential antiulcer agents, demonstrating cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).

- A study on 2,6-disubstituted-8-amino imidazo[1,2a]pyridines shows their potential as a privileged structure in medicinal chemistry, especially in enhancing affinity towards adenosine receptor A2A while maintaining low cytotoxicity (Boulahjar et al., 2018).

Medicinal Chemistry and Pharmacology

- Imidazo[1,2-a]pyridine is a critical scaffold in medicinal chemistry, showing a wide range of pharmacological properties. It serves as a backbone for enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

- The imidazo[1,2-a]pyridine framework is utilized in synthesizing various biologically active and medicinally useful agents, such as CDK inhibitors, sleep inducers, anticonvulsant agents, and antiviral agents (Qiao et al., 2006).

Applications in Drug Development

- Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its extensive applications in developing drugsfor various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as proton pump inhibitors. This scaffold is also present in various marketed drugs like zolimidine, zolpidem, and alpidem (Deep et al., 2016).

Solid-Phase Synthesis Applications

- A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives, specifically imidazo[1,2-a]pyridine-8-carboxamides, has been developed. These compounds are synthesized via treatment of polymer-bound 2-aminonicotinate with different alpha-haloketones, followed by halogenation and cleavage from the solid support, demonstrating the scaffold's adaptability in combinatorial chemistry and drug discovery (Kamal et al., 2007).

Mecanismo De Acción

While the specific mechanism of action for Imidazo[1,2-a]pyridin-3-amine hydrochloride is not mentioned in the retrieved papers, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community due to their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines have been recognized as a potential scaffold for these developments . Therefore, the future direction in the research of Imidazo[1,2-a]pyridin-3-amine hydrochloride and similar compounds may lie in further exploring their medicinal applications and developing new synthesis methods.

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h1-5H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYDJTYWUFWDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639185 | |

| Record name | Imidazo[1,2-a]pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1135099-32-9 | |

| Record name | Imidazo[1,2-a]pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3338703.png)

![Benzeneacetonitrile,2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-](/img/structure/B3338707.png)

![Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]-](/img/structure/B3338719.png)

![Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester](/img/structure/B3338740.png)

![1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1-methylethyl ester, (4R,6R)-](/img/structure/B3338766.png)

![5-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B3338804.png)

![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, (2E)-2-butenedioate (1:)](/img/structure/B3338809.png)

![5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3338817.png)